molecular formula C6H6F5NS B1421547 2-(Pentafluorosulfur)aniline CAS No. 1246998-10-6

2-(Pentafluorosulfur)aniline

Cat. No.: B1421547
CAS No.: 1246998-10-6
M. Wt: 219.18 g/mol
InChI Key: PBQAAOKNAPOLGK-UHFFFAOYSA-N
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Description

2-(Pentafluorosulfur)aniline is an organic compound with the molecular formula C6H6F5NS It is characterized by the presence of a pentafluorosulfur group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluorosulfur)aniline typically involves the introduction of the pentafluorosulfur group to an aniline derivative. One common method is the direct nucleophilic substitution of a halogenated aniline with a pentafluorosulfur reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes The nitration of benzene derivatives followed by reduction to the corresponding aniline is a common approach

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluorosulfur)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The pentafluorosulfur group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride and various halogenating agents.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Pentafluorosulfur)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluorosulfur)aniline involves its interaction with specific molecular targets. The pentafluorosulfur group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution and electrophilic addition, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pentafluorosulfur)aniline
  • 2-Fluoro-5-(pentafluorosulfur)aniline

Uniqueness

2-(Pentafluorosulfur)aniline is unique due to the specific positioning of the pentafluorosulfur group on the aniline ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to other similar compounds. The presence of multiple fluorine atoms also enhances its stability and potential for various applications.

Biological Activity

2-(Pentafluorosulfur)aniline, also known as 4-(pentafluorothio)aniline, is a compound characterized by the presence of a pentafluorosulfur group attached to an aniline structure. This modification significantly alters its chemical properties and biological activity. Research has indicated potential applications in various fields, particularly in medicinal chemistry and materials science.

The molecular formula of this compound is C₆H₆F₅NS. The introduction of the pentafluorosulfur group enhances the compound's reactivity due to the high electronegativity of fluorine atoms and the sulfur atom, allowing it to participate in a range of chemical reactions. This unique structure not only imparts stability but also opens avenues for its use in organic synthesis and as a building block for more complex molecules.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties . It has shown effectiveness against various strains of bacteria, yeast, and fungi. The mechanism underlying this activity is believed to involve interaction with microbial cellular components, potentially disrupting vital processes necessary for survival.

Case Study: Antimicrobial Efficacy

  • Tested Organisms : Various bacterial strains (e.g., E. coli, Staphylococcus aureus), yeasts (e.g., Candida albicans), and fungi.
  • Results : Significant inhibition of growth was observed at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.

Anticancer Properties

This compound has also been investigated for its anticancer properties . Studies suggest that the compound may effectively inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves interference with cell signaling pathways that regulate growth and apoptosis.

Case Study: Anticancer Activity

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
  • Results : IC50 values were reported in the low micromolar range, suggesting significant cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • The compound may form hydrogen bonds with biological macromolecules.
  • Interaction with enzymes or receptors could lead to modulation of various biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-FluoroanilineContains a fluorine atom on the aniline ringLess electronegative than pentafluorosulfur
5-Fluoro-2-nitroanilineNitro group present at the 2-positionDifferent reactivity due to nitro group
4-(Trifluoromethyl)anilineTrifluoromethyl group attachedLower electronegativity compared to pentafluorosulfur

Properties

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5NS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQAAOKNAPOLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678641
Record name 2-(Pentafluoro-lambda~6~-sulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246998-10-6
Record name 2-(Pentafluoro-lambda~6~-sulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminophenylsulphur pentafluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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